molecular formula C18H22N2O2 B1385137 N-(4-Aminophenyl)-2-(isopentyloxy)benzamide CAS No. 1020057-38-8

N-(4-Aminophenyl)-2-(isopentyloxy)benzamide

Cat. No. B1385137
CAS RN: 1020057-38-8
M. Wt: 298.4 g/mol
InChI Key: AFMGXBCDHLCOIJ-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-2-(isopentyloxy)benzamide, commonly referred to as 4-APB, is a synthetic compound that has been used in scientific research for a variety of applications. It is a derivative of benzamide and has a molecular structure that is similar to that of amphetamine. 4-APB is a potent agonist of the 5-HT2A serotonin receptor and has been studied for its potential role in the treatment of a variety of disorders, including depression, anxiety, and schizophrenia.

Scientific Research Applications

Cancer Therapy and Histone Deacetylase Inhibition

N-(4-Aminophenyl)-2-(isopentyloxy)benzamide and its analogs have been explored for their potential in cancer therapy, primarily as histone deacetylase (HDAC) inhibitors. These compounds, such as MGCD0103 and others, selectively inhibit HDACs, which play a crucial role in the regulation of gene expression and cancer cell proliferation. Studies demonstrate their efficacy in blocking cancer cell growth, inducing apoptosis, and causing cell-cycle arrest (Zhou et al., 2008) (Fréchette et al., 2008).

Antimicrobial Applications

Benzamide derivatives, including those similar to N-(4-Aminophenyl)-2-(isopentyloxy)benzamide, have shown promising antimicrobial properties. A study highlighted the synthesis of these derivatives and their effectiveness against various microorganisms like Staphylococcus aureus and Escherichia coli, with some demonstrating significant antibacterial activity (Ertan et al., 2007).

Antioxidant Properties

Research on amino-substituted benzamide derivatives, closely related to N-(4-Aminophenyl)-2-(isopentyloxy)benzamide, has shown potential antioxidant activity. These compounds can act as powerful antioxidants by scavenging free radicals, with studies investigating their electrochemical oxidation mechanisms to understand this activity (Jovanović et al., 2020).

Anticonvulsant Activity

Certain benzamide analogs, such as 4-Amino-N-(2,6-diethylphenyl)benzamide, have been synthesized and evaluated for their anticonvulsant properties. These compounds, similar in structure to N-(4-Aminophenyl)-2-(isopentyloxy)benzamide, were found to be effective in several anticonvulsant models, indicating their potential in this therapeutic area (Lambert et al., 1995).

Enzyme Inhibition for Medicinal Chemistry

Derivatives of benzamides, akin to N-(4-Aminophenyl)-2-(isopentyloxy)benzamide, have shown promise in inhibiting various enzymes, including alkaline phosphatase and ecto-5′-nucleotidases. These properties are significant for medicinal chemistry applications, as they present potential for targeting specific protein interactions (Saeed et al., 2015).

properties

IUPAC Name

N-(4-aminophenyl)-2-(3-methylbutoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-13(2)11-12-22-17-6-4-3-5-16(17)18(21)20-15-9-7-14(19)8-10-15/h3-10,13H,11-12,19H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMGXBCDHLCOIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Aminophenyl)-2-(isopentyloxy)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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